molecular formula C21H12N2O3S B2737344 N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922879-14-9

N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2737344
CAS No.: 922879-14-9
M. Wt: 372.4
InChI Key: CBJOCFIGRMGCAW-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a chemical compound that belongs to the benzothiazole family . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques such as NMR, FT-IR spectroscopies, mass spectrometry, and single X-ray crystallography .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with different reagents to form new compounds with potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be studied using various techniques. Some compounds do not violate the rule of five and have good bioavailability and drug-likeness scores .

Scientific Research Applications

Chemosensors for Cyanide Anions

N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide and its derivatives have been investigated for their potential as chemosensors, particularly for the detection of cyanide anions. These compounds exhibit significant changes in their photophysical properties upon interaction with cyanide, making them effective for anion sensing applications. The ability of these compounds to undergo a Michael addition reaction with cyanide anions allows for a colorimetric and fluorometric response, facilitating easy observation of cyanide presence by the naked eye (Wang et al., 2015).

Potential Ligands for Human Adenosine Receptors

Research into the synthesis and characterization of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides has shown these compounds as promising ligands for human adenosine receptors. This research is significant due to the role adenosine receptors play in various physiological processes, including cardiovascular function, neurotransmission, and immune response. The detailed molecular geometry and conformation analysis provided by these studies are crucial for understanding ligand-receptor binding dynamics (Cagide et al., 2015).

Synthesis of Metal Complexes

The chemical versatility of this compound allows for the synthesis of various metal complexes, including those with copper(II), cobalt(II), and nickel(II). These complexes have been explored for their structural, spectroscopic properties, and electrochemical behavior. The ability to form complexes with different metals expands the potential applications of these compounds in catalysis, material science, and as bioactive molecules (Myannik et al., 2018).

Antimicrobial Applications

The structural framework of this compound and its derivatives has been utilized to develop novel antimicrobial agents. These compounds exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The exploration of these compounds as antimicrobial agents highlights their potential in addressing the need for new antibiotics in the face of rising antibiotic resistance (Palkar et al., 2017).

Antitumor Activity

Novel chromenone derivatives bearing the benzothiazole moiety, including this compound, have been synthesized and evaluated for their antitumor activity. These compounds have shown significant anticancer activities against various cancer cell lines, making them potential candidates for further development as cancer therapeutics (El-Helw et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is not mentioned in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities. For example, some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives depend on their specific structures and biological activities. Some benzothiazole derivatives have been found to be safe anti-inflammatory agents .

Future Directions

The future research on “N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” and other benzothiazole derivatives could focus on further exploring their biological activities and developing more efficient synthetic methods . Additionally, more studies are needed to fully understand their mechanisms of action and to optimize their physicochemical and pharmacokinetic properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3S/c24-20(23-13-6-7-17-19(9-13)27-11-22-17)16-10-15-14-4-2-1-3-12(14)5-8-18(15)26-21(16)25/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJOCFIGRMGCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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